
(E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a potent inhibitor of certain enzymes and has been studied for its effects on biochemical and physiological processes.
作用机制
The mechanism of action of (E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide involves its inhibition of certain enzymes, such as phosphodiesterases and histone deacetylases. This inhibition leads to changes in the expression of certain genes and proteins, which can have a variety of effects on cellular processes. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide are diverse and depend on the specific cellular processes and enzymes that are affected. Some of the effects that have been observed include inhibition of cell proliferation, induction of apoptosis, and changes in the expression of certain genes and proteins. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using (E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide in lab experiments is its high potency and specificity for certain enzymes. This allows for precise manipulation of cellular processes and can lead to more accurate and reliable results. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments or applications.
未来方向
There are several future directions for research on (E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide. One area of research is in the development of more potent and specific inhibitors of certain enzymes, which could lead to more effective treatments for various diseases. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on cellular processes. Finally, there is potential for the development of new therapeutic agents based on the structure of (E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide, which could have a wide range of applications in medicine and biotechnology.
Conclusion:
(E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide is a chemical compound that has shown promise in various areas of scientific research. Its high potency and specificity for certain enzymes make it a valuable tool for manipulating cellular processes and studying the effects of enzyme inhibition. While there are limitations to its use, further research on this compound and its derivatives could lead to new and effective treatments for a variety of diseases.
合成方法
The synthesis of (E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide involves several steps. The first step involves the reaction of 3-(thiophen-2-yl)acrylic acid with pyrrolidine in the presence of a coupling agent. The resulting product is then reacted with picolinic acid in the presence of a dehydrating agent, such as thionyl chloride, to form the final product, (E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide.
科学研究应用
(E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide has been studied for its potential applications in various fields of scientific research. One of the main areas of research has been in the field of cancer research, where this compound has been shown to inhibit the growth of certain cancer cells. It has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, this compound has been studied for its effects on the central nervous system and its potential use as a therapeutic agent for neurological disorders.
属性
IUPAC Name |
4-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]pyrrolidin-3-yl]oxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c18-17(22)15-10-12(5-7-19-15)23-13-6-8-20(11-13)16(21)4-3-14-2-1-9-24-14/h1-5,7,9-10,13H,6,8,11H2,(H2,18,22)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPQREDMOKCGPJ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC(=NC=C2)C(=O)N)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=CC(=NC=C2)C(=O)N)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

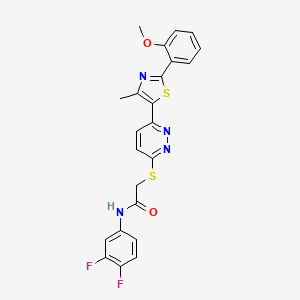
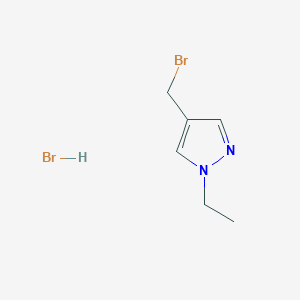

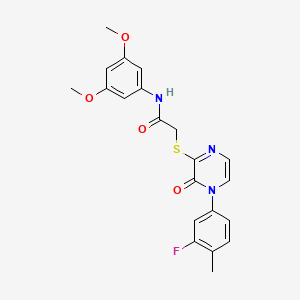
![3-(4-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2676603.png)
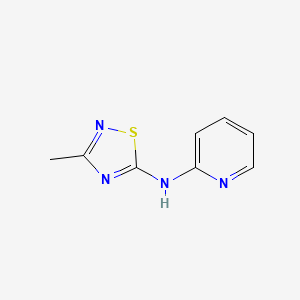
![2,6-difluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2676606.png)
![4-Phenyl-1,7$l^{6}-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B2676607.png)
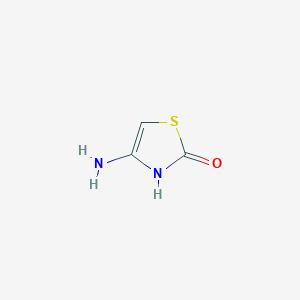
![4-Amino-N-[3-(diethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2676610.png)
![2-Bromo-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-7-carboxylic acid](/img/structure/B2676611.png)
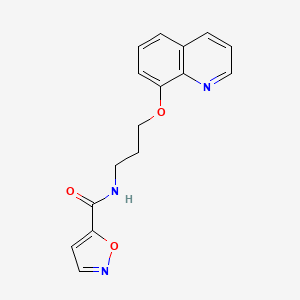
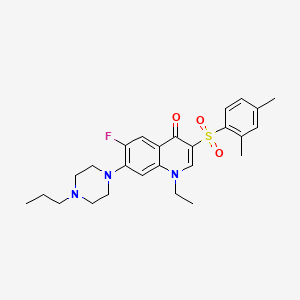
![2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2676617.png)